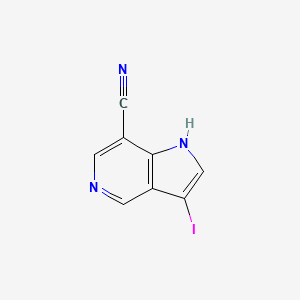

7-Cyano-3-iodo-5-azaindole

Descripción general

Descripción

7-Cyano-3-iodo-5-azaindole is a chemical compound with the molecular formula C8H4IN3. It belongs to the class of azaindoles, which are heterocyclic compounds containing a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block for the synthesis of various biologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyano-3-iodo-5-azaindole typically involves the functionalization of the 7-azaindole core. One common method is through the Suzuki coupling reaction, which uses halogenated 7-azaindole and boronic acids as starting materials . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

7-Cyano-3-iodo-5-azaindole undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like DMF, THF, or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with a boronic acid can yield a biaryl product, while substitution reactions can introduce various functional groups onto the azaindole core .

Aplicaciones Científicas De Investigación

Anticancer Activity

7-Cyano-3-iodo-5-azaindole and its derivatives have been investigated for their potential as anticancer agents. A notable study synthesized a series of 7-azaindole derivatives that demonstrated potent inhibitory effects against cyclin-dependent kinases (CDK), particularly CDK8, which is implicated in various cancers. One compound exhibited an IC50 of 51.3 nM against CDK8 and induced apoptosis in acute myeloid leukemia cells, highlighting the compound's potential in cancer therapy .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Target Kinase | IC50 (nM) | Cancer Type |

|---|---|---|---|

| 6 | CDK8 | 51.3 | Acute Myeloid Leukemia |

| NEU-1207 | T. brucei | > 7.0 | Trypanosomiasis |

| NEU-1208 | T. brucei | > 7.0 | Trypanosomiasis |

Kinase Inhibition

The azaindole scaffold, including this compound, has been extensively studied for its role as kinase inhibitors. The compound has shown promise in selectively inhibiting various kinases involved in cell proliferation and survival pathways.

A study focused on optimizing lead compounds for PI3Kγ inhibition demonstrated that modifications to the azaindole structure could enhance potency and selectivity for this target, which is crucial in cancer immunotherapy . The binding interactions of the compound with the kinase active site were elucidated through structure-activity relationship studies.

Table 2: Kinase Inhibition Profiles of Azaindoles

| Compound | Target Kinase | IC50 (nM) | Selectivity |

|---|---|---|---|

| Azaindazole 11 | PI3Kγ | 8 | High |

| Azaindole 12 | PI3Kγ | 3.4 | Very High |

Antimicrobial Properties

Research has also indicated that derivatives of this compound possess antimicrobial activity against various pathogens. A synthesis study reported that certain azaindoles displayed significant activity against yeasts like Cryptococcus neoformans, suggesting potential applications in treating fungal infections .

Other Therapeutic Applications

Beyond oncology and infectious diseases, compounds derived from the azaindole framework have been explored for their neuroprotective effects and as anti-inflammatory agents. For instance, a derivative showed promise in mitigating neuroinflammation associated with HIV-related cognitive disorders by inhibiting specific kinases involved in inflammatory pathways .

Table 3: Other Therapeutic Applications of Azaindoles

| Application | Compound | Mechanism of Action |

|---|---|---|

| Neuroprotection | URMC-099 | Inhibition of MLK3 and LRRK2 |

| Anti-inflammatory | Various | Selective kinase inhibition |

Mecanismo De Acción

The mechanism of action of 7-Cyano-3-iodo-5-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects in diseases such as cancer .

Comparación Con Compuestos Similares

Similar Compounds

7-Azaindole: The parent compound of 7-Cyano-3-iodo-5-azaindole, which lacks the cyano and iodo substituents.

3-Iodo-5-azaindole: Similar to this compound but without the cyano group.

7-Cyano-5-azaindole: Similar but lacks the iodine atom.

Uniqueness

This compound is unique due to the presence of both cyano and iodo substituents, which confer distinct chemical reactivity and biological activity. The cyano group enhances the compound’s ability to participate in nucleophilic addition reactions, while the iodine atom facilitates cross-coupling reactions, making it a versatile intermediate in organic synthesis .

Actividad Biológica

7-Cyano-3-iodo-5-azaindole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be assessed through its structure-activity relationships (SAR). The azaindole framework is known for its versatility in drug design, particularly in targeting various biological pathways. The presence of the cyano and iodo groups at specific positions significantly influences the compound's potency and selectivity.

Key Findings from SAR Studies

- Potency Against Pathogens : Compounds derived from the 7-azaindole core have demonstrated significant activity against various pathogens, including Trypanosoma brucei (the causative agent of sleeping sickness). For instance, a series of 3,5-disubstituted 7-azaindoles showed pEC50 values greater than 7.0 against this pathogen, indicating strong inhibitory effects .

- Anti-HIV Activity : A library of compounds based on the 7-azaindole core was evaluated for anti-HIV activity. Among these, several compounds exhibited submicromolar potency against HIV reverse transcriptase (RT), with lead compounds showing IC50 values as low as 0.36 μM. Notably, these compounds maintained activity against clinically relevant RT mutants, suggesting their potential as next-generation anti-HIV agents .

- Kinase Inhibition : The azaindole derivatives have also been explored as kinase inhibitors. Specific modifications to the azaindole structure have led to compounds that selectively inhibit kinases involved in cancer progression, with some exhibiting nanomolar range IC50 values against targets like Cdc7 kinase .

Data Tables

The following tables summarize key biological activity data for this compound and related compounds.

Table 1: Biological Activity Against T. brucei

| Compound ID | pEC50 | HLM Cl int (μg/min/mg protein) | Aqueous Solubility (μM) |

|---|---|---|---|

| NEU-1207 | >7.0 | 300 | 6 |

| NEU-1208 | >7.0 | 180 | 13 |

| NEU-1209 | >6.5 | >300 | 17 |

Table 2: Anti-HIV Activity Data

| Compound ID | IC50 (μM) | Therapeutic Index (TI) |

|---|---|---|

| Lead Compound 8 | 0.73 | >100 |

| Lead Compound 10 | 0.58 | >100 |

| Other Compounds | >10 | <100 |

Case Studies

Case Study 1: Anti-HIV Activity Evaluation

A study involving a library of 585 azaindoles revealed that ten compounds exhibited submicromolar potency against HIV RT. These compounds were characterized by a high therapeutic index, indicating low toxicity at effective doses. The lead compound demonstrated significant efficacy against resistant mutants K103N and Y181C, highlighting its potential for therapeutic application in HIV treatment .

Case Study 2: Kinase Inhibition Profile

Research focused on the development of Cdc7 inhibitors identified several azaindole derivatives with high selectivity and potency. One compound achieved an IC50 value of approximately 31 nM against Cdc7 while exhibiting minimal activity towards related kinases like CDK1 and CDK2. This selectivity is crucial for minimizing side effects in cancer therapies .

Propiedades

IUPAC Name |

3-iodo-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4IN3/c9-7-4-12-8-5(1-10)2-11-3-6(7)8/h2-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKZMQPTYBYTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=CN=C2)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.